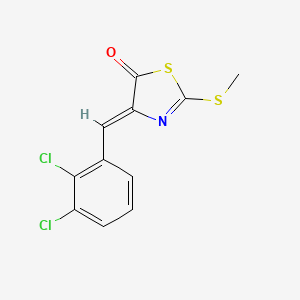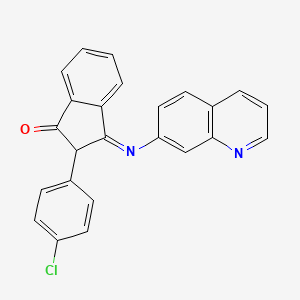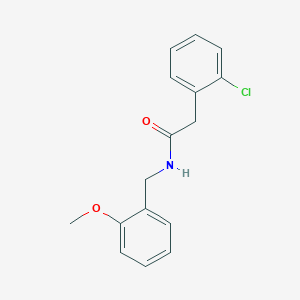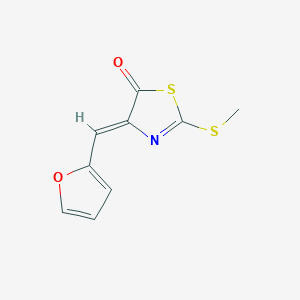
4-(2,3-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and agriculture. This compound is also known as DBMT and has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of DBMT is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins involved in inflammation, tumor growth, and bacterial cell wall synthesis. DBMT has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
DBMT has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2). DBMT has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes and proteins involved in tumor growth. In addition, DBMT has been found to have antibacterial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DBMT in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-inflammatory, anti-tumor, and anti-bacterial properties make it a promising candidate for drug development. However, one limitation of using DBMT in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
Future research on DBMT could focus on the following directions:
1. Developing new methods for synthesizing DBMT with higher yield and purity.
2. Studying the mechanism of action of DBMT in more detail to better understand its therapeutic potential.
3. Investigating the potential use of DBMT as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and bacterial infections.
4. Exploring the use of DBMT as a fungicide and insecticide in agriculture.
In conclusion, DBMT is a chemical compound that has shown potential in various scientific research applications. Its anti-inflammatory, anti-tumor, and anti-bacterial properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of DBMT has been achieved by various methods, including the reaction of 2-mercaptothiazole with 2,3-dichlorobenzaldehyde in the presence of a base. Another method involves the reaction of 2-mercaptothiazole with 2,3-dichlorobenzyl chloride in the presence of a base. The yield of DBMT obtained from these methods is around 50-60%.
Applications De Recherche Scientifique
DBMT has shown potential in various scientific research applications, including medicine and agriculture. In medicine, DBMT has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. It has been studied for its potential use in the treatment of cancer, inflammatory diseases, and bacterial infections. In agriculture, DBMT has been studied for its potential use as a fungicide and insecticide.
Propriétés
IUPAC Name |
(4Z)-4-[(2,3-dichlorophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NOS2/c1-16-11-14-8(10(15)17-11)5-6-3-2-4-7(12)9(6)13/h2-5H,1H3/b8-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQJHGUHVJZEGO-YVMONPNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=C(C(=CC=C2)Cl)Cl)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=C(C(=CC=C2)Cl)Cl)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-allyl-2-[benzyl(phenylsulfonyl)amino]benzamide](/img/structure/B4887949.png)

![8-ethoxy-4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4887958.png)
![N,N'-[(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)di-4,1-phenylene]diacetamide](/img/structure/B4887959.png)
![2-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4887966.png)
![2-(2-furyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.6]undec-1-en-6-one 1-oxide](/img/structure/B4887973.png)
![4-bromo-2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4887988.png)
![3-(4-methoxyphenyl)-2-{4-methoxy-3-[(2-pyridinylthio)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4887992.png)
![6-methyl-5-{5-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B4887994.png)
![N-{5-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4887999.png)

![2-methyl-1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2-propanol trifluoroacetate (salt)](/img/structure/B4888017.png)